2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid
Description
2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid is a fluorinated aromatic amino acid derivative characterized by a difluoromethyl (-CF₂H) substituent at the 2-position of the phenyl ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues. The compound is synthesized via multi-step organic reactions, often involving protective group strategies (e.g., tert-butoxycarbonyl (Boc) groups) and purification via high-performance liquid chromatography (HPLC) to ensure stereochemical purity .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-9(12)7-4-2-1-3-6(7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
VFGFQWOFZTXHOW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid typically involves the introduction of the difluoromethyl group onto a phenylalanine derivative. One common method is the electrophilic fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Stereochemistry: Enantiomers like (S)- and (R)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid exhibit distinct biological interactions, as seen in LAT1-targeting studies .
Antimicrobial and Antimycobacterial Activity
Cytotoxicity Profile
- Thiazole Derivatives: Non-toxic to HUVEC, HeLa, and HCT 116 cells at concentrations up to 100 μg mL⁻¹, making them promising antimicrobial leads .
Physicochemical Properties
| Property | 2-Amino-3-[2-(difluoromethyl)phenyl]propanoic Acid | (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁F₂NO₂ | C₁₀H₁₀F₃NO₂ | C₈H₁₁NO₆S |
| Molecular Weight (g/mol) | 215.20 | 233.19 | 265.24 |
| LogP (Predicted) | ~1.5 | ~2.2 | ~-0.8 |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | High in water due to carboxylic acids |
Key Insights :
Biological Activity
2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid is an amino acid derivative notable for its structural characteristics and potential biological activities. This compound, which incorporates a difluoromethyl group, has been the subject of various studies aimed at understanding its interactions at the molecular level and its applications in medicinal chemistry.
- Molecular Formula : C10H12F2N O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 2703752-26-3
This compound features a propanoic acid backbone with an amino group and a difluoromethyl-substituted phenyl moiety, which significantly influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across several domains:
-
Antitumor Activity :
- Studies have shown that compounds with difluoromethyl groups can exhibit significant antitumor effects. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.
- A recent study indicated that derivatives of this compound could inhibit kinesin spindle protein (KSP), a target for cancer therapy, suggesting potential applications in oncology .
- Enzyme Interaction :
- Neuroprotective Effects :
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Target Interaction : The difluoromethyl group enhances interaction with target proteins, leading to altered conformations that can inhibit or activate specific pathways.
- Biochemical Pathways : It has been implicated in the modulation of signaling pathways related to inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of KSP in vitro, leading to reduced proliferation of cancer cells. |
| Study B | Enzyme Inhibition | Showed enhanced binding affinity to target enzymes compared to non-fluorinated analogs, indicating potential for selective drug development. |
| Study C | Neuroprotection | Found that similar compounds reduced oxidative stress markers in neuronal cells, suggesting protective effects against neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
